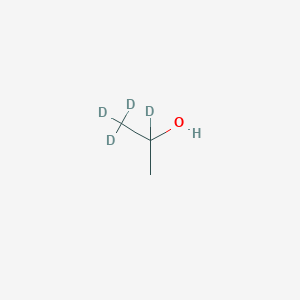

Iso-propyl-1,1,1,2-D4 alcohol

CAS No.:

Cat. No.: VC18513585

Molecular Formula: C3H8O

Molecular Weight: 64.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H8O |

|---|---|

| Molecular Weight | 64.12 g/mol |

| IUPAC Name | 1,1,1,2-tetradeuteriopropan-2-ol |

| Standard InChI | InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,3D |

| Standard InChI Key | KFZMGEQAYNKOFK-VYMTUXDUSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])(C)O |

| Canonical SMILES | CC(C)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Labeling

Iso-propyl-1,1,1,2-D4 alcohol is a selectively deuterated analog of isopropyl alcohol (C3H8O), where four hydrogen atoms are replaced by deuterium at the methyl (C1) and adjacent methylene (C2) positions. Its molecular formula, C3H4D4O, reflects this substitution pattern, resulting in a 4.7% increase in molecular weight compared to the non-deuterated form . The strategic placement of deuterium atoms minimizes vibrational coupling in spectroscopic analyses, enhancing signal resolution in regions critical for structural elucidation.

Nomenclature and Regulatory Information

The compound is systematically named as propan-2-ol-1,1,1,2-d4 under IUPAC guidelines. Alternative designations include:

Regulatory identifiers:

Physicochemical Properties

Comparative Analysis with Non-Deuterated Isopropyl Alcohol

| Property | Iso-propyl-1,1,1,2-D4 Alcohol | Isopropyl Alcohol (C3H8O) |

|---|---|---|

| Molecular Weight (g/mol) | 64.0642 | 60.095 |

| Boiling Point (°C) | Not Reported | 82.6 |

| Density (g/cm³) | Not Reported | 0.785 |

| Vapor Pressure (mmHg, 20°C) | Not Reported | 33 |

| logP (Octanol-Water) | Not Reported | 0.05 |

Table 1: Key physicochemical comparisons. Data gaps highlight the need for experimental characterization of deuterated forms .

The absence of melting point and solubility data in available literature underscores a critical research gap. Deuterium substitution typically reduces vapor pressure by ~10–15% compared to protonated analogs due to increased molecular mass, a trend likely applicable here .

Synthesis and Purification

Isotopic Exchange Methods

Industrial production employs catalytic deuteration of acetone-d6 followed by reduction:

-

Acetone Deuteration:

-

Reductive Conversion:

This two-step process achieves >95% isotopic enrichment, as reflected in commercial specifications . Side products include partially deuterated isomers, necessitating fractional distillation for isolation.

Analytical Validation

Quality control protocols combine:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Verifies deuteration pattern through characteristic fragmentation at m/z 62 (M-D2O)+ .

-

¹H NMR: Absence of signals between δ 1.0–1.5 ppm confirms complete deuteration at specified positions .

Applications in Scientific Research

NMR Spectroscopy

As a deuterated solvent, Iso-propyl-1,1,1,2-D4 alcohol suppresses proton signals from the solvent matrix, enabling clearer detection of analytes in ¹H NMR. Its residual protio signal appears as a singlet at δ 1.12 ppm (DMSO-d6), with coupling constants reduced by √2 compared to non-deuterated analogs .

Kinetic Isotope Effect (KIE) Studies

The compound serves as a probe in enzymatic reactions involving alcohol dehydrogenases. For example, the KIE for oxidation by ADH1B ranges from 2.8–3.4, reflecting slower C-D bond cleavage versus C-H . Such data refine mechanistic models of alcohol metabolism.

Metabolic Tracing

In vivo studies utilize the compound to track:

-

Hepatic first-pass metabolism via deuterium enrichment in breath acetone

-

Transdermal absorption kinetics using D/H ratio analysis in stratum corneum

Research Frontiers and Challenges

Unexplored Physicochemical Properties

Critical unknowns include:

-

Phase behavior under cryogenic conditions

-

Dielectric constant variations affecting solvation dynamics

-

Isotope effects on azeotrope formation with common solvents

Emerging Applications

Preliminary studies suggest utility in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume